(S)-2-(1-Aminoethyl)-6-chlorophenol

Description

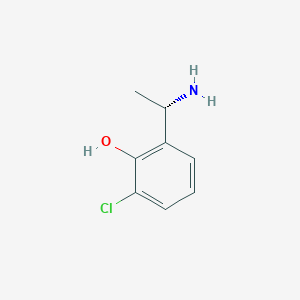

(S)-2-(1-Aminoethyl)-6-chlorophenol is a chiral aromatic compound featuring a phenol backbone substituted with a chlorine atom at the 6-position and an (S)-configured 1-aminoethyl group at the 2-position. Its stereochemistry is critical to its biological and physicochemical properties, as the spatial arrangement of functional groups influences interactions with enzymes, receptors, and other chiral environments. The compound’s synthesis typically involves asymmetric catalysis or resolution techniques to ensure enantiomeric purity, a key factor in pharmaceutical and agrochemical applications where stereoselectivity is paramount.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-6-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

InChI Key |

DNSUJHRGQVMRRU-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)Cl)O)N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-6-chlorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which offer an environmentally benign route for the asymmetric synthesis of chiral amines . The reaction conditions often include mild temperatures and neutral pH, making the process efficient and sustainable.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high specificity and efficiency of transaminase enzymes to convert ketone substrates into the desired chiral amine with high enantiomeric excess . The use of biocatalysts also reduces the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary amines or other derivatives.

Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, secondary amines, and various substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-2-(1-Aminoethyl)-6-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which is then deprotonated to form a quinonoid intermediate. This intermediate undergoes further transformations to yield the final product . The stereospecificity of the reaction is governed by the enzyme’s active site, which ensures the formation of the desired enantiomer .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Flack’s 1983 study underscores the necessity of robust chirality-determination protocols. The x parameter’s superiority in resolving ambiguities for near-centrosymmetric structures ensures that the (S)-configuration in this compound is accurately assigned, avoiding overestimation of enantiomeric purity common with older methods . This precision is critical in regulatory contexts, where mischaracterization could lead to failed clinical trials or safety issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.